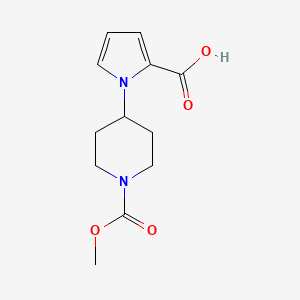
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid (MPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPC is a pyrrole derivative that has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a role in the immune response.
Biochemical and Physiological Effects:
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-alpha). Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments is its relatively low toxicity. It has been found to be well tolerated in animal studies, even at high doses. Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid. One area of interest is its potential use in the treatment of liver disease, as it has been found to have a protective effect on the liver. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid and to identify other enzymes and signaling pathways that it may interact with. Finally, there is potential for the development of new drugs based on the structure of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid, which could have improved pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Synthesis Methods
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-piperidone with 2-cyanopyrrole in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions, but the overall process involves the formation of a pyrrole ring system and the addition of a carboxylic acid group to the piperidine ring.
Scientific Research Applications
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties and has been shown to have a protective effect on the liver. Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have antitumor activity and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
1-(1-methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-12(17)13-7-4-9(5-8-13)14-6-2-3-10(14)11(15)16/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEBSBMRQJYIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

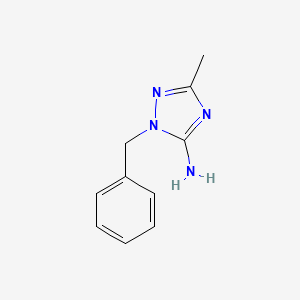
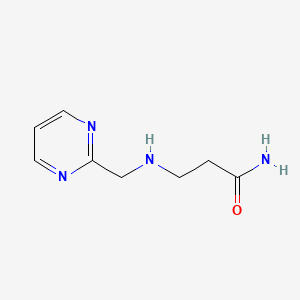
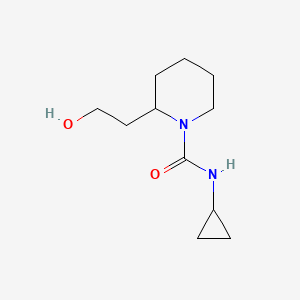
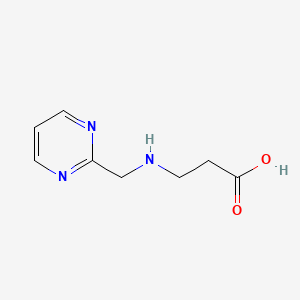
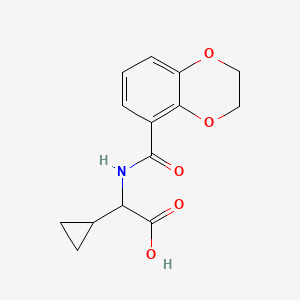
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
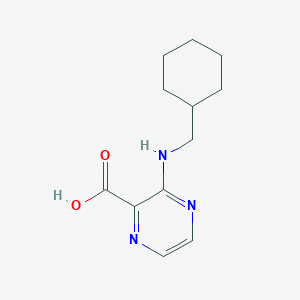
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
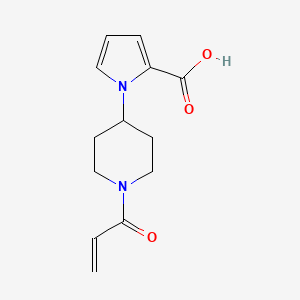
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)

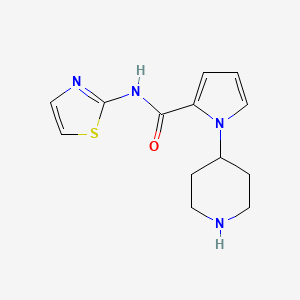
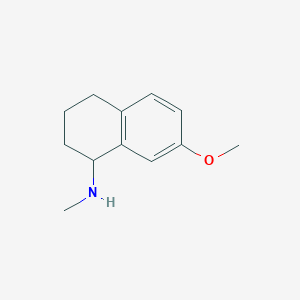
![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)